REACTION_CXSMILES
|
[C:1]([Si:5]([C:11]([CH3:14])([CH3:13])[CH3:12])([C:7](O)([CH3:9])C)C)([CH3:4])([CH3:3])[CH3:2].[C:15]([Si:19]([C:22]([CH3:25])([CH3:24])[CH3:23])([F:21])[F:20])([CH3:18])([CH3:17])[CH3:16].[CH2:26]([O:28]C=C[Li])[CH3:27].C[Li]>C1COCC1>[C:22]([Si:19]([C:15]([CH3:18])([CH3:17])[CH3:16])([F:21])[F:20])([CH3:25])([CH3:24])[CH3:23].[C:11]([SiH:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[CH2:7][C:9]([O:28][CH2:26][CH3:27])=[CH2:15])([CH3:12])([CH3:13])[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](C)(C(C)(C)O)C(C)(C)C
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](F)(F)C(C)(C)C
|
Name
|
|
Quantity
|
40.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC=C[Li]
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled twice
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](F)(F)C(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[SiH](CC(=C)OCC)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |